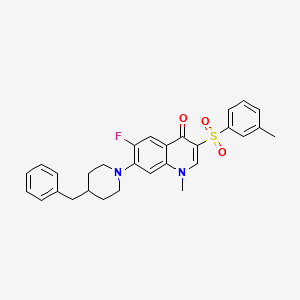

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C29H29FN2O3S and its molecular weight is 504.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Quinolines and their derivatives, including fluoroquinolones, have been extensively studied for their antibacterial properties. These compounds are effective against a wide range of Gram-positive and Gram-negative bacteria. Fluoroquinolones, for example, inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to bacterial cell death. This mechanism underlines their application in treating various bacterial infections, including respiratory, urinary tract, and gastrointestinal infections (Stahlmann & Lode, 2013).

Anticancer Activities

Quinoline and quinazoline derivatives have shown promise in anticancer research. These compounds can interfere with cellular processes such as DNA replication and repair, making them potential candidates for cancer therapy. Some derivatives have been investigated for their ability to poison type II human DNA topoisomerases, similar to some anticancer drugs like doxorubicin, indicating their potential as anticancer agents (Abdel-Aal, Abdel-Aziz, Shaykoon, & Abuo-Rahma, 2019).

Corrosion Inhibition

Quinoline derivatives have also been recognized for their anticorrosive properties. These compounds can form stable chelating complexes with metallic surfaces, effectively preventing corrosion. This application is particularly relevant in industries where metal preservation is crucial. The electron-rich structures of quinoline derivatives allow them to adsorb onto metal surfaces, providing a protective layer against corrosive processes (Verma, Quraishi, & Ebenso, 2020).

Immunomodulatory Effects

Quinolones have been observed to exhibit immunomodulatory activities. They can influence cytokine production and modulate immune responses, which is beneficial in treating infections and possibly in autoimmune conditions. This dual antimicrobial and immunomodulatory capacity makes quinolones unique in managing infections where immune response modulation is advantageous (Riesbeck, 2002).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation

Mode of Action

Similar compounds have been found to provide atp-competitive, nano-molar inhibition of protein kinases . This suggests that the compound might interact with its targets in a similar manner, competing with ATP for binding sites and thus inhibiting the activity of the target proteins.

Biochemical Pathways

If the compound does indeed inhibit protein kinases like cdk2, it could affect cell cycle progression and potentially induce apoptosis . This would have downstream effects on cell growth and proliferation.

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

If the compound does inhibit protein kinases like cdk2, it could potentially inhibit the growth of certain cell lines

properties

IUPAC Name |

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN2O3S/c1-20-7-6-10-23(15-20)36(34,35)28-19-31(2)26-18-27(25(30)17-24(26)29(28)33)32-13-11-22(12-14-32)16-21-8-4-3-5-9-21/h3-10,15,17-19,22H,11-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOSBYSWEUKICI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCC(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2747994.png)

![6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748003.png)

![4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2748005.png)

![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)

![Benzyl 2-(fluorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2748008.png)